5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Description
5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a scaffold structurally analogous to purines. This compound features a benzyl group at position 5 and a 3-chlorophenyl substituent at position 1 (Figure 1). Pyrazolo[3,4-d]pyrimidines are recognized for their diverse pharmacological activities, including anticancer, antifungal, and kinase inhibition properties . The 3-chlorophenyl moiety may enhance lipophilicity and target binding, while the benzyl group at position 5 could influence solubility and cellular uptake.
Properties
IUPAC Name |
5-benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O/c19-14-7-4-8-15(9-14)23-17-16(10-21-23)18(24)22(12-20-17)11-13-5-2-1-3-6-13/h1-10,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIDTSVKCVVKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Core Assembly Strategies
The pyrazolo[3,4-d]pyrimidin-4-one core is a purine isostere, requiring sequential cyclization and functionalization. Retrosynthetically, the target compound can be dissected into:
- Pyrazole-3-carboxamide intermediate for annulation.
- 3-Chlorophenyl substituent at N1.
- Benzyl group at C5.
Key intermediates include pyrazole esters (e.g., 4 in Scheme 1 of) and nitro-substituted precursors (e.g., 6 in), which undergo hydrolysis and reduction to form primary amines. The core assembly often begins with condensation of β-keto esters with hydrazines, followed by nitration and cyclization. For example, 4 is synthesized via one-pot condensation of 3-methylbutan-2-one and ethyl acetoacetate under NaOEt catalysis, achieving a 72% yield at a 400-gram scale.
Stepwise Synthesis of 5-Benzyl-1-(3-Chlorophenyl)Pyrazolo[3,4-d]Pyrimidin-4-One
Formation of the Pyrazole Ester Intermediate
The synthesis commences with the preparation of ethyl 5-amino-1H-pyrazole-3-carboxylate (4 ), as detailed in. This intermediate is derived from:
Functionalization of the Pyrazole Core
Introduction of the 3-Chlorophenyl Group
The N1 position is functionalized via Ullmann coupling or nucleophilic aromatic substitution. Patent WO2019055750A1 describes arylations using CuI/1,10-phenanthroline in DMF at 110°C, achieving >80% yield for analogous structures. For the target compound, 3-chloroiodobenzene reacts with the pyrazole amine under these conditions, followed by deprotection to afford 1-(3-chlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide.
Reduction and Cyclization
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which undergoes cyclization with triphosgene in dichloromethane to form the pyrimidinone ring. This step is critical for establishing the fused bicyclic system, with yields ranging from 70–85%.
Benzylation at C5
The C5 position is benzylated via Buchwald-Hartwig amination or alkylation. Using benzyl bromide and K₂CO₃ in DMF at 80°C, the amine intermediate reacts to install the benzyl group. Continuous flow methods (e.g.,) enhance this step’s efficiency, reducing reaction times from 6 hours to 10 minutes while maintaining 88% yield.
Optimization and Scalability
Continuous Flow Synthesis
Recent advances employ sulphonated graphene oxide (SGO) catalysts in microreactors for one-pot condensation-cyclization. For example, a solution of 3-chlorophenylhydrazine and ethyl benzoylacetate in CHCl₃ achieves 85% conversion at 120°C with a residence time of 0.26 hours. This method eliminates column purification and scales to 5.7 g/day.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the pyrazolo[3,4-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at various positions on the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. In vitro studies have shown that 5-benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one can inhibit the proliferation of various cancer cell lines.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast) | 8.0 | Inhibition of cell cycle progression |
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression.
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 15.0 |
| Bruton’s Tyrosine Kinase (BTK) | Moderate Inhibition | 72.4 |
The inhibition of these enzymes suggests a mechanism through which the compound may exert its anticancer effects.
Antimicrobial Properties
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect observed |
| Escherichia coli | Moderate inhibitory effect |
This antimicrobial potential opens avenues for further exploration in infectious disease treatment.
Case Study 1: Anticancer Efficacy
A study investigating the efficacy of this compound against A549 lung cancer cells revealed that it could induce apoptosis through a mitochondrial-dependent pathway. The results indicated a significant reduction in cell viability at lower concentrations compared to untreated controls.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of derivatives of this compound against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Mechanism of Action
The mechanism of action of 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for the development of anticancer therapies .
Comparison with Similar Compounds
Key Findings :
- Aromatic vs. Non-Aromatic Substitutions at N5: 5-(4-Hydroxyphenyl)-1-phenyl derivatives (e.g., compound 8b) showed IC₅₀ = 25 µM against MCF-7 breast cancer cells, outperforming 5-hydroxy derivatives (IC₅₀ = 49 µM) . 5-Benzylideneamino derivatives (e.g., 10e) with nitro substituents exhibited superior activity (IC₅₀ = 11 µM), highlighting the importance of electron-withdrawing groups and azomethine spacers .
- Role of Position 1 Substituents :
Table 1 : Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Antifungal Activity
Key Findings :
- 5-(2-Chloroethyl) derivatives (e.g., 8IIId ) demonstrated potent antifungal activity against Valsa mali (EC₅₀ = 1.93 mg/L), surpassing boscalid (EC₅₀ = 6.71 mg/L) .
- The benzyl group in the target compound may reduce antifungal efficacy compared to chlorinated alkyl chains, which enhance membrane penetration.
Kinase Inhibition and Structural Mimicry
- Pyrazolo[3,4-d]pyrimidines mimic purines, enabling kinase inhibition (e.g., EGFR, CDK) .
- Erlotinib and lapatinib (quinazoline-based drugs) share mechanistic similarities but differ in scaffold rigidity and substitution patterns .
Pharmacokinetic and Solubility Considerations
Pyrazolo[3,4-d]pyrimidines often suffer from poor aqueous solubility. Key advancements include:
- Nanoformulations: Liposomal encapsulation (e.g., LP-2) improved solubility and stability while maintaining anticancer activity .
- Albumin Nanoparticles: Enhanced solubility of derivatives (e.g., compounds 3-NPs and 4-NPs) without requiring DMSO .
Table 2 : Solubility Enhancement Strategies
| Strategy | Compound Example | Outcome | Reference |
|---|---|---|---|
| Liposomal encapsulation | LP-2 | Stable drug release, retained activity | |
| Albumin nanoparticles | 3-NPs, 4-NPs | 100–200 nm size, DMSO-free |
Biological Activity
5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 226.24 g/mol
- CAS Number : 69398-33-0
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. It has been noted for its potential as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in various cancers. Inhibition of EGFR can lead to reduced tumor growth and improved responses to other anticancer therapies.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant anticancer properties. For instance:
- A study indicated that various pyrazolo[3,4-d]pyrimidine derivatives showed promising anti-proliferative effects against the NCI 60 cancer cell lines. The compounds were evaluated for their ability to induce apoptosis and inhibit cell growth, with some exhibiting IC values as low as 0.07 µM against specific cancer cell lines .
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on phosphodiesterases (PDEs), which are enzymes that regulate cellular signaling pathways. In particular:
- Research indicated that pyrazolopyrimidine derivatives could inhibit CpPDE1, a target for developing treatments for cryptosporidiosis, with effective concentrations below 1 µM . This suggests potential therapeutic applications beyond oncology.
Study on EGFR Inhibition
In a recent study focused on new pyrazolo[3,4-d]pyrimidine derivatives, several compounds demonstrated significant EGFR inhibitory activity. The study synthesized various derivatives and tested their anti-proliferative effects against cancer cell lines. Notably:
| Compound | Structure | IC (µM) | Target |
|---|---|---|---|
| Compound A | Structure A | 0.07 | EGFR |
| Compound B | Structure B | 0.26 | CDK2 |
| Compound C | Structure C | 0.49 | CBR1 |
This table illustrates the promising potency of these compounds in inhibiting key targets involved in cancer progression .
In Silico Studies
In silico studies have complemented experimental findings by predicting the binding affinity of this compound to various protein targets. Molecular docking simulations revealed strong interactions with EGFR and CDK2, supporting the observed biological activities .
Q & A
Q. What are the general synthetic routes for pyrazolo[3,4-d]pyrimidin-4-one derivatives, and how are structural modifications achieved?
The synthesis typically involves cyclization of 5-aminopyrazole-4-carboxylates or nitriles. For example, describes cyclization using formamide under reflux to form the pyrimidinone core, followed by chlorination (POCl₃) and coupling with nucleophiles like piperazine. Substituents at the 1- and 5-positions are introduced via alkylation or aryl halide coupling. highlights a microwave-assisted three-component method using trimethyl orthoformate and primary amines, enabling selective substitutions at positions 3 and 4. Purification often involves chromatography-free isolation or crystallization from isopropyl alcohol .
Q. How is the structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives validated?
Structural characterization relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.0–8.5 ppm for aryl groups).
- X-ray crystallography (e.g., ) resolves dimeric layered structures and intermolecular interactions, such as hydrogen bonding and π-π stacking.
- Mass spectrometry (ESI-MS) and elemental analysis validate molecular weight and purity .
Q. What biological activities are associated with pyrazolo[3,4-d]pyrimidin-4-one derivatives?
These compounds exhibit diverse bioactivities:
- Anticancer : IC₅₀ values in the micromolar range against tumor cell lines via kinase inhibition ( ).
- Antifungal : EC₅₀ values as low as 0.22 mg/L against Valsa mali by disrupting membrane permeability ( ).
- PDE5 inhibition : IC₅₀ of 90 nM for derivatives targeting cyclic nucleotide phosphodiesterases ( ). Initial screening uses in vitro enzymatic assays and phenotypic studies .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize the yield and selectivity of pyrazolo[3,4-d]pyrimidin-4-one derivatives?
demonstrates that microwave irradiation (100–150°C, 20–60 minutes) accelerates cyclization while minimizing side reactions. Key parameters:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance microwave absorption.
- Substrate compatibility : N-1 unsubstituted 5-aminopyrazoles react selectively with anilines to form 3-arylamino derivatives.
- Step economy : One-pot reactions reduce intermediate isolation, improving yields to >80%. This method is superior to traditional reflux (6–12 hours) .
Q. What molecular dynamics (MD) insights explain the antitumor activity of 5-benzyl-substituted derivatives?
combines MD simulations with in vitro assays to study binding modes. The 5-benzyl group occupies hydrophobic pockets of kinase targets (e.g., EGFR), while the 3-chlorophenyl moiety enhances π-stacking with catalytic lysine residues. MD trajectories reveal stable hydrogen bonds between the pyrimidin-4-one core and ATP-binding domains, correlating with lower IC₅₀ values .
Q. How do structural modifications resolve contradictions in structure-activity relationships (SAR)?
- Position 5 : Bulky substituents (e.g., 2-chloroethyl in ) improve antifungal activity but reduce solubility. Chirality at this position (e.g., compound 8Vc ) enhances target specificity.
- Position 3 : Aryloxy groups (e.g., in ) boost anti-inflammatory activity but increase metabolic instability.
- Data reconciliation : Comparative IC₅₀/EC₅₀ studies and docking simulations (e.g., ) prioritize modifications balancing potency and pharmacokinetics .
Q. What crystallographic evidence supports the role of intermolecular interactions in stabilizing pyrazolo[3,4-d]pyrimidin-4-one derivatives?
reports a dimeric layered structure stabilized by:
- N–H···O hydrogen bonds between pyrimidin-4-one cores (2.89 Å).
- Arene-arene interactions (3.8–4.2 Å) between benzyl and chlorophenyl groups. These interactions enhance thermal stability (mp >250°C) and influence solid-state reactivity, critical for formulation studies .
Methodological Considerations
Q. How to design experiments for resolving conflicting bioactivity data across analogs?
- Dose-response curves : Compare EC₅₀/IC₅₀ values under standardized conditions (e.g., uses 72-hour fungal growth assays).
- Off-target profiling : Screen against related enzymes (e.g., PDE isoforms in ) to identify selectivity.
- Metabolic stability assays : Use liver microsomes to correlate structural modifications with half-life improvements .
Q. What strategies mitigate challenges in regioselective alkylation of pyrazolo[3,4-d]pyrimidin-4-ones?
- Protecting groups : Temporarily block reactive sites (e.g., NH at position 1) during alkylation.
- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki reactions) improves regiocontrol for aryl substitutions ( ).
- Solvent effects : Polar solvents (e.g., acetonitrile) favor N-alkylation over O-alkylation, as shown in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
